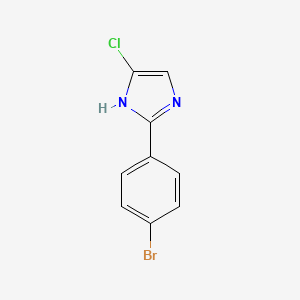
Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- is a complex organic compound belonging to the morphinan class of chemicals. These compounds are known for their significant pharmacological properties, particularly in the realm of pain management. The morphinan structure is characterized by a fused polycyclic system that includes a piperidine ring and an aromatic ring, making it a crucial scaffold in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- typically involves multiple steps, starting from simpler precursors. The process often includes:
Formation of the Morphinan Skeleton: This step involves the construction of the core morphinan structure through cyclization reactions.
Introduction of Functional Groups: Various functional groups, such as the epoxy and ethoxy groups, are introduced through specific reactions like epoxidation and etherification.
Final Modifications:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Substitution reactions can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions vary depending on the desired substitution, but reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals.
Biology: The compound is used in studies related to receptor binding and signal transduction.
Medicine: It is investigated for its potential analgesic properties and its role in pain management.
Industry: The compound is utilized in the production of other morphinan derivatives with therapeutic benefits.
Mecanismo De Acción
The mechanism of action of Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, particularly the mu-opioid receptor, leading to the inhibition of pain signals. This interaction triggers a cascade of intracellular events, including the activation of G-proteins and the modulation of ion channels, ultimately resulting in analgesia .
Comparación Con Compuestos Similares
Similar Compounds
Morphine: A naturally occurring opioid with a similar morphinan structure.
Codeine: Another natural opioid, often used for its analgesic and antitussive properties.
Thebaine: A precursor to many semi-synthetic opioids, including oxycodone and buprenorphine.
Uniqueness
Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- is unique due to its specific functional groups, which confer distinct pharmacological properties. The presence of the epoxy and ethoxy groups, along with the methyl substitution, differentiates it from other morphinan derivatives and influences its receptor binding affinity and efficacy .
Propiedades
Número CAS |
63732-71-8 |
|---|---|
Fórmula molecular |
C19H25NO3 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
(4R,4aR,7R,7aR,12bS)-7-ethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C19H25NO3/c1-3-22-15-7-5-12-13-10-11-4-6-14(21)17-16(11)19(12,18(15)23-17)8-9-20(13)2/h4,6,12-13,15,18,21H,3,5,7-10H2,1-2H3/t12-,13+,15+,18-,19-/m0/s1 |
Clave InChI |
QPTNOARPVIMLCB-MKUCUKIISA-N |
SMILES isomérico |
CCO[C@@H]1CC[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C |
SMILES canónico |
CCOC1CCC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


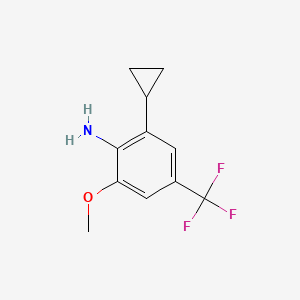



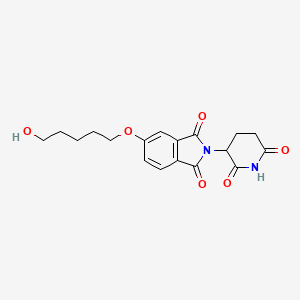
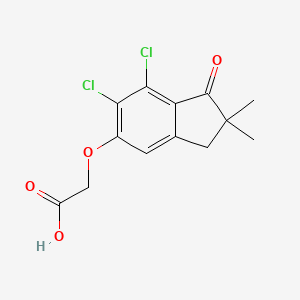
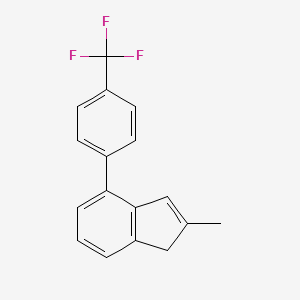
![4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941545.png)

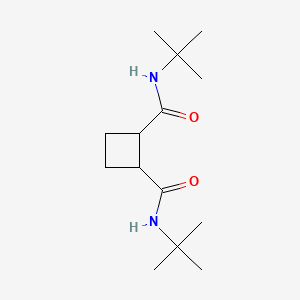
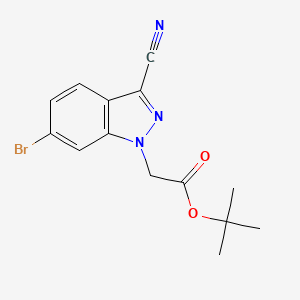
![2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13941561.png)
